molecular formula C20H15N3O6 B7750214 methyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

methyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750214
M. Wt: 393.3 g/mol
InChI Key: ZVPYUTKWGVZZRX-MSUUIHNZSA-N
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Description

Methyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound with a unique structure that includes a nitrobenzoyl group, an isoindole moiety, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps, starting with the preparation of the isoindole core. The isoindole can be synthesized through a cyclization reaction involving an appropriate precursor. The nitrobenzoyl group is then introduced via an acylation reaction using 3-nitrobenzoyl chloride. The final step involves the esterification of the resulting intermediate to form the butanoate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

Methyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in redox reactions, while the isoindole moiety can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[3-({3-nitrobenzoyl}amino)benzoyl]amino}benzoate
  • [methyl(3-nitrobenzoyl)amino]acetic acid

Uniqueness

Methyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is unique due to its combination of a nitrobenzoyl group, an isoindole moiety, and a butanoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c1-11(24)16(20(26)29-2)17-14-8-3-4-9-15(14)18(21-17)22-19(25)12-6-5-7-13(10-12)23(27)28/h3-10H,1-2H3,(H,21,22,25)/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPYUTKWGVZZRX-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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